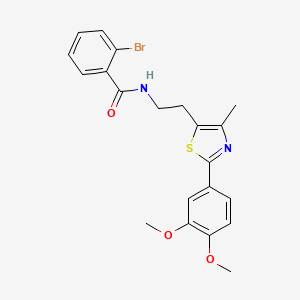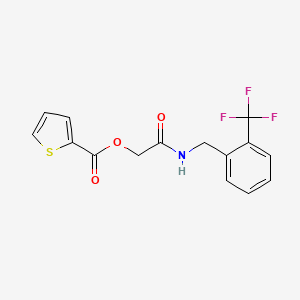
2-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzamide, also known as BMTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMTB is a thiazole derivative and has been found to exhibit various biological activities, making it a promising candidate for drug development.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
Selective Radical Cyclisation : Esteves et al. (2007) demonstrated the controlled-potential reduction of related compounds, highlighting the synthesis of tetrahydrofuran derivatives via electrogenerated nickel(I) catalysis, showcasing innovative approaches to synthesizing complex organic frameworks (Esteves, Ferreira, & Medeiros, 2007).
Practical Synthesis of CCR5 Antagonist : A practical method for synthesizing an orally active CCR5 antagonist demonstrates the utility of such compounds in drug development, emphasizing the importance of efficient synthetic routes for potential therapeutic agents (Ikemoto et al., 2005).
Green Synthesis of N-Alkyl Benzamide Derivatives : A high-yield synthesis involving a three-component reaction showcases the move towards more environmentally friendly and efficient synthetic approaches in organic chemistry (Sabbaghan & Hossaini, 2012).
Potential Biomedical Applications
Anticancer Activity : Tiwari et al. (2017) explored the synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups, which exhibited promising in vitro anticancer activity, highlighting the therapeutic potential of benzamide derivatives in cancer treatment (Tiwari et al., 2017).
Antipathogenic Activity : The synthesis and characterization of acylthioureas demonstrated significant antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting the potential of benzamide derivatives as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
特性
IUPAC Name |
2-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S/c1-13-19(10-11-23-20(25)15-6-4-5-7-16(15)22)28-21(24-13)14-8-9-17(26-2)18(12-14)27-3/h4-9,12H,10-11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJNHVLCTGREAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)
![1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2662283.png)
![(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone](/img/structure/B2662284.png)



![4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)
![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2662290.png)
![3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2662292.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B2662293.png)


![(3,3-Difluorocyclobutyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662297.png)
